![molecular formula C16H18FN3O B2656264 N-[2-(4-Fluorophenyl)-1-(1-methylpyrazol-3-yl)ethyl]-N-methylprop-2-enamide CAS No. 2411245-81-1](/img/structure/B2656264.png)
N-[2-(4-Fluorophenyl)-1-(1-methylpyrazol-3-yl)ethyl]-N-methylprop-2-enamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[2-(4-Fluorophenyl)-1-(1-methylpyrazol-3-yl)ethyl]-N-methylprop-2-enamide, also known as FM2, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. FM2 is a synthetic compound that belongs to the class of compounds known as cannabinoids.
Mechanism of Action
N-[2-(4-Fluorophenyl)-1-(1-methylpyrazol-3-yl)ethyl]-N-methylprop-2-enamide exerts its effects by binding to cannabinoid receptors in the body. These receptors are found in various tissues and organs, including the brain, immune system, and gastrointestinal tract. N-[2-(4-Fluorophenyl)-1-(1-methylpyrazol-3-yl)ethyl]-N-methylprop-2-enamide has been shown to activate these receptors, leading to a variety of physiological and biochemical effects.
Biochemical and Physiological Effects:
N-[2-(4-Fluorophenyl)-1-(1-methylpyrazol-3-yl)ethyl]-N-methylprop-2-enamide has been shown to have a variety of biochemical and physiological effects. Studies have shown that N-[2-(4-Fluorophenyl)-1-(1-methylpyrazol-3-yl)ethyl]-N-methylprop-2-enamide can reduce inflammation, induce cell death in cancer cells, and improve cognitive function in animal models of neurological disorders. N-[2-(4-Fluorophenyl)-1-(1-methylpyrazol-3-yl)ethyl]-N-methylprop-2-enamide has also been shown to have analgesic properties, making it a potential candidate for the treatment of chronic pain.
Advantages and Limitations for Lab Experiments
One of the main advantages of N-[2-(4-Fluorophenyl)-1-(1-methylpyrazol-3-yl)ethyl]-N-methylprop-2-enamide is its potency and selectivity. N-[2-(4-Fluorophenyl)-1-(1-methylpyrazol-3-yl)ethyl]-N-methylprop-2-enamide has been shown to be highly potent and selective in its effects, making it a valuable tool for studying the cannabinoid system. However, one of the limitations of N-[2-(4-Fluorophenyl)-1-(1-methylpyrazol-3-yl)ethyl]-N-methylprop-2-enamide is its relatively short half-life, which can make it difficult to study its long-term effects.
Future Directions
There are several future directions for research on N-[2-(4-Fluorophenyl)-1-(1-methylpyrazol-3-yl)ethyl]-N-methylprop-2-enamide. One area of research could focus on the development of more potent and selective N-[2-(4-Fluorophenyl)-1-(1-methylpyrazol-3-yl)ethyl]-N-methylprop-2-enamide analogs. Another area of research could focus on the use of N-[2-(4-Fluorophenyl)-1-(1-methylpyrazol-3-yl)ethyl]-N-methylprop-2-enamide in combination with other drugs for the treatment of cancer and neurological disorders. Additionally, more research is needed to fully understand the long-term effects of N-[2-(4-Fluorophenyl)-1-(1-methylpyrazol-3-yl)ethyl]-N-methylprop-2-enamide and its potential for clinical use.
Conclusion:
In conclusion, N-[2-(4-Fluorophenyl)-1-(1-methylpyrazol-3-yl)ethyl]-N-methylprop-2-enamide is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields. N-[2-(4-Fluorophenyl)-1-(1-methylpyrazol-3-yl)ethyl]-N-methylprop-2-enamide has been extensively studied for its potential use in the treatment of cancer and neurological disorders. While there are limitations to the use of N-[2-(4-Fluorophenyl)-1-(1-methylpyrazol-3-yl)ethyl]-N-methylprop-2-enamide in lab experiments, its potency and selectivity make it a valuable tool for studying the cannabinoid system. Further research is needed to fully understand the potential of N-[2-(4-Fluorophenyl)-1-(1-methylpyrazol-3-yl)ethyl]-N-methylprop-2-enamide for clinical use.
Synthesis Methods
N-[2-(4-Fluorophenyl)-1-(1-methylpyrazol-3-yl)ethyl]-N-methylprop-2-enamide can be synthesized using a variety of methods. One of the most common methods involves reacting 4-fluorophenylboronic acid with 1-methyl-3-(4-pyridyl) pyrazole in the presence of a palladium catalyst. The resulting product is then reacted with N-methylprop-2-enamide to produce N-[2-(4-Fluorophenyl)-1-(1-methylpyrazol-3-yl)ethyl]-N-methylprop-2-enamide.
Scientific Research Applications
N-[2-(4-Fluorophenyl)-1-(1-methylpyrazol-3-yl)ethyl]-N-methylprop-2-enamide has been extensively studied for its potential applications in various fields. One of the most promising applications of N-[2-(4-Fluorophenyl)-1-(1-methylpyrazol-3-yl)ethyl]-N-methylprop-2-enamide is in the field of cancer research. Studies have shown that N-[2-(4-Fluorophenyl)-1-(1-methylpyrazol-3-yl)ethyl]-N-methylprop-2-enamide has potent anti-cancer properties and can induce cell death in cancer cells. N-[2-(4-Fluorophenyl)-1-(1-methylpyrazol-3-yl)ethyl]-N-methylprop-2-enamide has also been studied for its potential use in the treatment of neurological disorders such as Parkinson's disease and Alzheimer's disease.
properties
IUPAC Name |
N-[2-(4-fluorophenyl)-1-(1-methylpyrazol-3-yl)ethyl]-N-methylprop-2-enamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18FN3O/c1-4-16(21)20(3)15(14-9-10-19(2)18-14)11-12-5-7-13(17)8-6-12/h4-10,15H,1,11H2,2-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UKMREIFVUVJHQO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC(=N1)C(CC2=CC=C(C=C2)F)N(C)C(=O)C=C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18FN3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-[2-(4-Fluorophenyl)-1-(1-methylpyrazol-3-yl)ethyl]-N-methylprop-2-enamide |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.